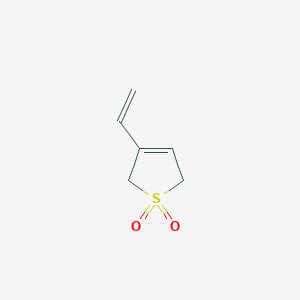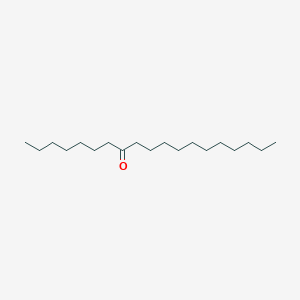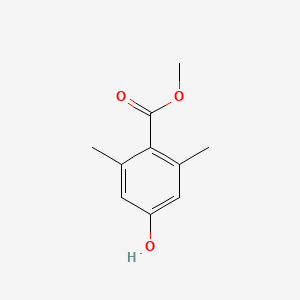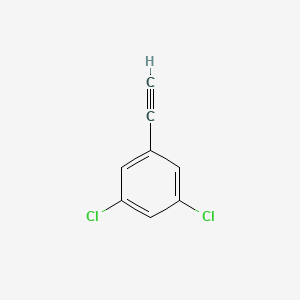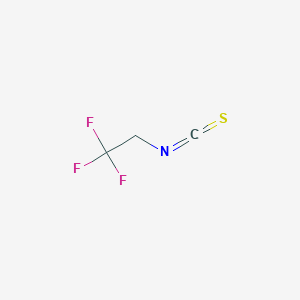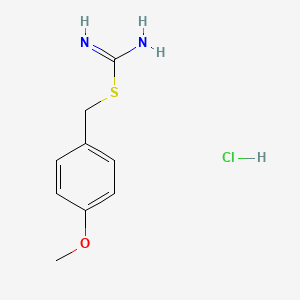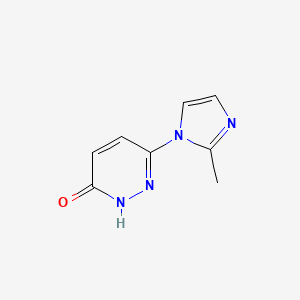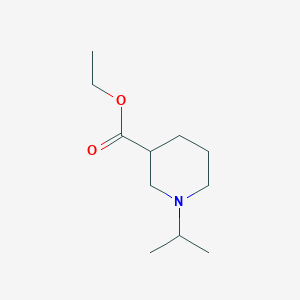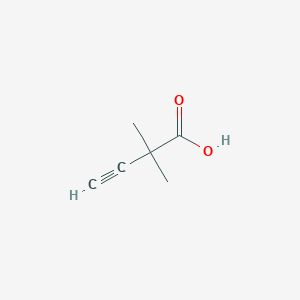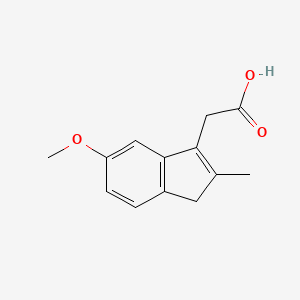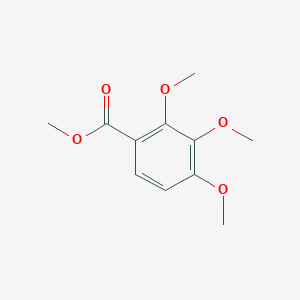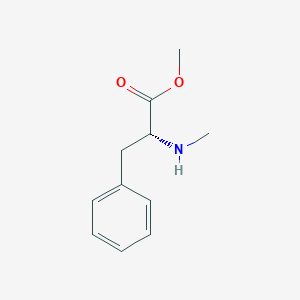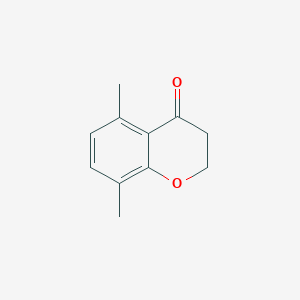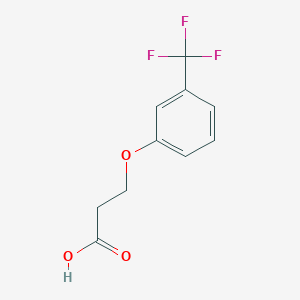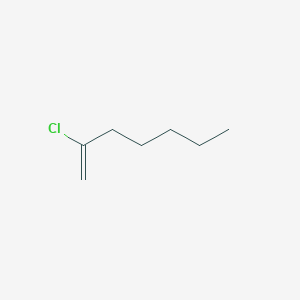
2-Chloro-1-heptène
Vue d'ensemble
Description
2-Chloro-1-heptene is an organic compound with the molecular formula C7H13Cl It is a chlorinated derivative of heptene, characterized by the presence of a chlorine atom attached to the second carbon of the heptene chain
Applications De Recherche Scientifique
2-Chloro-1-heptene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
Target of Action
2-Chloro-1-heptene is a chlorinated alkene . Its primary targets are likely to be organic compounds with carbon-carbon double bonds or triple bonds . The compound can participate in free radical reactions, specifically halogenation reactions .
Mode of Action
The interaction of 2-Chloro-1-heptene with its targets involves a process known as free radical halogenation . In this process, a hydrogen atom in the target molecule is replaced by a halogen atom, in this case, chlorine . This reaction can occur at the benzylic position, which is the carbon atom adjacent to a benzene ring . The reaction can proceed via an SN2 pathway for primary benzylic halides, and via an SN1 pathway for secondary and tertiary benzylic halides .
Biochemical Pathways
It’s known that halogenated alkenes like 2-chloro-1-heptene can participate in various biochemical reactions, including free radical reactions . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Result of Action
The result of 2-Chloro-1-heptene’s action would depend on the specific target molecules and biochemical pathways it affects. In general, halogenation reactions can lead to the formation of new compounds with different properties . These new compounds could have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 2-Chloro-1-heptene can be influenced by various environmental factors. These include temperature, pH, the presence of other chemicals, and the specific biological environment in which the compound is present. For example, the rate of free radical halogenation reactions can be influenced by the presence of light and heat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-1-heptene can be synthesized through the chlorination of 1-heptene. The reaction typically involves the addition of chlorine to the double bond of 1-heptene under controlled conditions. The reaction can be carried out in the presence of a catalyst such as iron(III) chloride to facilitate the addition of chlorine.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-1-heptene may involve the use of large-scale chlorination reactors where 1-heptene is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-hepten-1-ol.
Addition Reactions: The double bond in 2-Chloro-1-heptene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Common Reagents and Conditions:
Hydrohalogenation: Using hydrogen chloride or hydrogen bromide to add across the double bond.
Halogenation: Chlorine or bromine in the presence of a solvent like carbon tetrachloride.
Oxidation: Using oxidizing agents such as potassium permanganate or osmium tetroxide.
Major Products Formed:
2-Hepten-1-ol: Formed through nucleophilic substitution.
Dihalides: Formed through halogenation.
Epoxides and Diols: Formed through oxidation.
Comparaison Avec Des Composés Similaires
1-Chloro-1-heptene: Differing in the position of the chlorine atom.
2-Bromo-1-heptene: Similar structure but with a bromine atom instead of chlorine.
1-Heptene: The parent compound without the chlorine substitution.
Uniqueness: 2-Chloro-1-heptene is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical behaviors and applications compared to its analogs.
Propriétés
IUPAC Name |
2-chlorohept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-3-4-5-6-7(2)8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOUUKHBWDROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555777 | |
| Record name | 2-Chlorohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65786-11-0 | |
| Record name | 2-Chlorohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


